5-Nitro-2-thenoylhydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c6-7-5(9)3-1-2-4(12-3)8(10)11/h1-2H,6H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOPSIKJXWRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960472 | |
| Record name | 5-Nitrothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-44-4 | |
| Record name | 5-Nitro-2-thiophenecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39978-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-thenoylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039978444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-thenoylhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Nitroheterocyclic Compounds in Drug Discovery Research
Nitroheterocyclic compounds, which are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and bearing a nitro group (-NO₂), are a cornerstone of anti-infective drug discovery. nih.gov Their biological activity is broad, spanning antibacterial, antiprotozoal, and antitubercular applications. nih.govresearchgate.net The significance of this class of compounds is largely attributed to the chemical properties of the nitro group.
The mechanism of action for many nitroheterocyclic drugs involves the intracellular reduction of the nitro group. researchgate.net This bio-activation process, often occurring under the low-oxygen conditions present in anaerobic bacteria or certain protozoa, generates reactive nitroso and other radical species. These intermediates are highly cytotoxic, capable of damaging critical cellular macromolecules like DNA, leading to cell death. This targeted activation within the pathogen contributes to the selective toxicity of these drugs.
Several clinically important medications are built upon nitroheterocyclic scaffolds. Metronidazole, a 5-nitroimidazole, is a key therapeutic agent for anaerobic bacterial and protozoal infections. Nitazoxanide, which features a nitrothiazole ring, possesses broad-spectrum activity against various parasites and bacteria. nih.gov Similarly, 5-nitrofurans like nitrofurantoin are utilized as antibacterial agents, particularly for urinary tract infections. nih.gov The consistent success of these drugs underscores the value of the nitroheterocyclic motif as a privileged pharmacophore in the development of new anti-infective agents.
Antitubercular Activity Mechanisms
Target Identification in Mycobacterium tuberculosis (e.g., HadA, HadC)
The antimicrobial activity of 5-nitro-substituted heterocyclic compounds against Mycobacterium tuberculosis (Mtb) often involves a mechanism of prodrug activation. Studies on 5-nitrothiophenes indicate that their mechanism of action is similar to that of nitroimidazoles like PA-824. nih.govnih.gov These compounds are typically activated by the F420-dependent nitroreductase Ddn, which reduces the nitro group, leading to the release of reactive nitric oxide (NO). nih.govresearchgate.net This NO release is believed to nonspecifically kill Mtb, regardless of its replication state. nih.gov Consequently, Mtb mutants that are unable to produce the necessary F420 cofactor exhibit resistance to these 5-nitrothiophene compounds. nih.govresearchgate.net
While prodrug activation is a primary mechanism, other research has identified specific enzyme targets within Mtb for different classes of inhibitors. For instance, the 3-hydroxyl-acyl-ACP dehydratase complexes HadAB and HadBC, which are essential for the elongation of the meromycolate chain of mycolic acids, have been identified as key targets. nih.gov A study on 1,3-diarylpyrazolyl-acylsulfonamides found that these compounds potently inhibit the HadAB and HadBC enzyme complexes. nih.gov Genetic and chemoproteomic analyses confirmed this interaction, with resistance mutations mapped to the hadC gene and evidence of the compounds binding to HadA, HadB, and HadC proteins. nih.gov This demonstrates that direct enzyme inhibition within the mycolic acid biosynthesis pathway is a viable antitubercular strategy.
Table 1: Key Proteins in M. tuberculosis Targeted by Nitro-compounds and Other Inhibitors
| Protein/Cofactor | Function | Role in Drug Mechanism |
|---|---|---|
| Ddn | F420-dependent nitroreductase | Activates 5-nitrothiophene prodrugs to release nitric oxide. nih.govresearchgate.net |
| F420 Cofactor | Deazaflavin cofactor involved in redox reactions | Essential for the Ddn-mediated activation of nitro-prodrugs. nih.govresearchgate.net |
| HadA/HadB | Subunits of the heterodimeric dehydratase HadAB complex in the FAS-II pathway | Binds inhibitors like 1,3-diarylpyrazolyl-acylsulfonamides, leading to inhibition of mycolic acid synthesis. nih.gov |
| HadC | Subunit of the HadBC dehydratase complex | Mutations in HadC can confer resistance to inhibitors targeting the Had complex. nih.gov |
Antiproliferative and Anticancer Mechanisms
Induction of Apoptosis (e.g., Caspase-3, Caspase-9, PARP Activation)
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A key mechanism for inducing apoptosis is through the activation of a cascade of cysteine proteases known as caspases. nih.gov This process can be initiated through the intrinsic (mitochondrial) pathway, which involves the initiator caspase-9. nih.gov Once activated, caspase-9 proceeds to cleave and activate downstream executioner caspases, such as caspase-3. arvojournals.org
Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. arvojournals.org One of the most important substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. arvojournals.org Cleavage of PARP by caspase-3 renders it inactive, which prevents DNA repair and helps to ensure the completion of the apoptotic process. arvojournals.org The activation of this caspase-9 and caspase-3 cascade, followed by PARP cleavage, is a hallmark of the intrinsic apoptotic pathway. arvojournals.orgijper.org Certain novel indirubin (B1684374) derivatives containing a nitro group have been shown to induce apoptosis through the mitochondria-dependent activation of the caspase cascade. nih.gov
Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bcl-2, Bax, p53)
The decision for a cell to undergo apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.gov The anti-apoptotic protein Bcl-2 works to maintain mitochondrial membrane integrity, thereby preventing the release of pro-apoptotic factors. ijper.org Conversely, the pro-apoptotic protein Bax promotes apoptosis by translocating to the mitochondria and permeabilizing the outer membrane. ijper.org
The tumor suppressor protein p53 plays a crucial role in regulating this balance. nih.gov In response to cellular stress, such as DNA damage, activated p53 can function as a transcription factor to directly induce the expression of the Bax gene. nih.gov At the same time, p53 can act to repress the transcription of the anti-apoptotic Bcl-2 gene. nih.gov This dual action shifts the cellular balance in favor of apoptosis. An increased Bax/Bcl-2 ratio is a key indicator of apoptotic commitment. ijper.org Therefore, compounds that can modulate the expression of these proteins, leading to the downregulation of Bcl-2 and the upregulation of Bax and p53, are considered to have significant potential as anticancer agents. ijper.org
Cell Cycle Arrest (e.g., Inhibition of CDK2, G2/M phase blockage)
The cell cycle is a series of events that leads to cell division and replication. Progression through the cell cycle is controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation. A common strategy in cancer therapy is to induce cell cycle arrest, which can prevent cancer cells from dividing and can ultimately lead to apoptosis.
One of the critical checkpoints is the G2/M transition, which prevents cells with damaged DNA from entering mitosis. plos.org A key regulator of this process is the complex of Cyclin B and Cyclin-dependent kinase 1 (Cdc2). The activity of other CDKs, such as CDK2, is also crucial. e-crt.org Inhibition of CDK2 activity has been shown to be important for maintaining a stable G2 arrest following DNA damage, particularly in cells with non-functional p53. plos.orge-crt.org Some anticancer compounds, including certain nitro-substituted derivatives, exert their effects by causing cell cycle arrest in the G2/M phase, an action that has been linked to the inhibition of cyclin/Cdk complex kinase activity. nih.govresearchgate.net
Table 2: Key Regulators of the G2/M Cell Cycle Checkpoint
| Regulator | Type | Function in G2/M Phase |
|---|---|---|
| p53 | Tumor Suppressor | Sustains G2 checkpoint arrest to allow for DNA repair. e-crt.org |
| CDK2 | Kinase | Its inhibition is required for robust G2/M checkpoint control. plos.orge-crt.org |
| Cdc2/Cyclin B | Kinase Complex | Primary driver of entry into mitosis; its inhibition leads to G2 arrest. nih.gov |
| p21 | CDK Inhibitor | A target of p53, it can inhibit CDK complexes to enforce cell cycle arrest. e-crt.org |
Interference with Signaling Pathways (e.g., PI3K/AKT, NF-κB, MAPK)
Intracellular signaling pathways are critical for regulating cellular processes such as proliferation, survival, and differentiation. In many cancers, pathways like the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway are constitutively active, promoting cell growth and inhibiting apoptosis. nih.gov
The PI3K/AKT pathway is a central node in signaling that facilitates cell survival and proliferation. nih.gov The MAPK pathway is also crucial for cell proliferation and is frequently dysregulated in cancer. rsc.org Both of these pathways can converge on and activate the Nuclear Factor-kappa B (NF-κB) transcription factor. researchgate.net NF-κB controls the expression of numerous genes involved in inflammation, immunity, and cell survival, including many anti-apoptotic genes. nih.gov The synergistic inhibition of the PI3K/AKT and MAPK pathways is an effective strategy to suppress cancer cell viability, as it can lead to the downregulation of NF-κB activity, induction of oxidative stress, and ultimately, apoptosis. nih.govmdpi.com
Enzyme Inhibition (e.g., MetAP2, Sirtuins, Cathepsin B, Tubulin)
The inhibition of specific enzymes that are critical for cancer cell function is a well-established therapeutic approach. Several enzymes have been identified as valuable targets for anticancer drug development.
Methionine aminopeptidase (B13392206) 2 (MetAP2): This enzyme is involved in protein post-translational processing and is essential for the proliferation of endothelial cells. Its inhibition can block angiogenesis (the formation of new blood vessels), which is critical for tumor growth and survival. researcher.life
Sirtuins (e.g., SIRT2): Sirtuins are a class of histone deacetylases (HDACs) that regulate gene expression, metabolism, and cell cycle progression. SIRT2, in particular, is implicated in tumorigenesis, and the development of selective SIRT2 inhibitors is an active area of cancer research. researchgate.net
Cathepsin B: This is a lysosomal protease that is often overexpressed in tumors. Its activity is associated with the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.
Tubulin: Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to mitotic arrest and apoptotic cell death. This is the mechanism of action for a major class of widely used chemotherapy drugs.
Generation of Intracellular Reactive Oxygen Species (ROS)
The biological activity of many nitro-containing compounds is linked to their ability to induce oxidative stress within cells through the generation of reactive oxygen species (ROS). researchgate.netmdpi.com ROS are chemically reactive molecules and free radicals derived from molecular oxygen. nih.gov While specific studies on this compound are limited, the mechanism can be inferred from the well-documented activity of related nitroaromatic and nitroheterocyclic compounds. researchgate.net
The core of this mechanism lies in the nitro group (NO₂), which is a potent electron-withdrawing group. mdpi.com Inside a biological system, particularly within target organisms like bacteria or parasites, the nitro group can undergo a process of enzymatic reduction. researchgate.net This reduction, often carried out by nitroreductase enzymes present in the microorganism, involves the transfer of one or more electrons to the nitro group. researchgate.netmdpi.com
This process leads to the formation of a nitro anion radical (NO₂⁻). mdpi.com This radical is a short-lived but highly reactive intermediate. mdpi.com In the presence of intracellular molecular oxygen, this nitro anion radical can readily transfer its extra electron to oxygen, creating the superoxide (B77818) radical (O₂⁻), a primary form of ROS. researchgate.net This process regenerates the parent nitro compound, which can then undergo another reduction cycle, establishing a futile redox cycle that continuously generates superoxide radicals.
The accumulation of superoxide and other subsequently formed ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), overwhelms the cell's antioxidant defense systems. nih.gov This leads to a state of severe oxidative stress, causing widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. researchgate.net Therefore, the nitro group in compounds like this compound can be considered both a pharmacophore, essential for its biological effect, and a toxicophore, responsible for its cytotoxic action through ROS production. researchgate.net
Antitrypanocidal Mechanisms (for 5-nitro-2-furaldehyde (B57684) hydrazone analogues)
Analogues of this compound, specifically hydrazones derived from 5-nitro-2-furaldehyde, have demonstrated significant activity against trypanosomes, the protozoan parasites responsible for diseases like Chagas disease and African trypanosomiasis. rsc.orgresearchgate.net The therapeutic agent Nifurtimox, itself a hydrazone of 5-nitro-2-furaldehyde, serves as a key example in understanding this mechanism. rsc.org
The antitrypanocidal action is critically dependent on the presence of the 5-nitro group on the heterocyclic ring. rsc.orgresearchgate.net Studies consistently show that derivatives lacking this nitro group are practically inactive against these parasites. rsc.org The mechanism is believed to be initiated by the enzymatic reduction of the nitro group by a specific parasite enzyme, an NADH-dependent type I nitroreductase. This reduction is a crucial activation step.
Once reduced, the nitro compound is converted into reactive metabolites, including nitro anion radicals. As described in the ROS generation mechanism, these radicals can interact with molecular oxygen to produce superoxide radicals and other ROS. Trypanosomes are particularly vulnerable to oxidative stress due to their relatively deficient antioxidant defense mechanisms. The massive and sustained generation of ROS within the parasite leads to extensive damage of cellular macromolecules, disrupting vital metabolic processes and leading to cell death.
Furthermore, the reduced intermediates of the nitro compound may also exert their toxic effects through covalent binding to parasite DNA and proteins, further contributing to the trypanocidal activity. researchgate.net Structure-activity relationship (SAR) studies on various 5-nitro-2-furaldehyde hydrazone analogues have revealed that modifications to the hydrazone side chain can significantly influence potency and selectivity. Factors such as increased lipophilicity and conformational flexibility can enhance the compound's ability to reach its target and exert its effect, but the presence of the 5-nitro group remains the indispensable feature for antitrypanocidal action. rsc.orgresearchgate.net
Table 1: Activity of 5-nitro-2-furaldehyde Hydrazone Analogues against Trypanosomes
| Compound Class | Key Structural Feature | Target Organism(s) | Mechanism Highlight | Reference |
| Adamantane (B196018) Alkanohydrazides | Hydrazones of 5-nitro-2-furaldehyde with adamantane moieties | Trypanosoma brucei, Trypanosoma cruzi | Increased lipophilicity enhances activity; nitro group is essential. | rsc.org |
| Semicarbazones | Semicarbazone derivatives of 5-nitro-2-furaldehyde | Trypanosoma cruzi | Activity similar to Nifurtimox, dependent on the nitro group. | nih.gov |
| Phenylhydrazone Analogues | Phenyl-substituted adamantane ring attached to the hydrazone | Trypanosoma brucei, Trypanosoma cruzi | Position of substitution on the adamantane core influences cytotoxicity and selectivity. | scite.ai |
Larvicidal Mechanisms (for thenoylhydrazide derivatives)
Derivatives of thenoylhydrazide have been identified as potent larvicidal agents, particularly against mosquito species like Culex pipiens pallens. researchgate.netnih.gov These compounds function as a class of insect growth regulators (IGRs), which interfere with the normal growth, development, and metamorphosis of insects. researchgate.netnih.gov
Specifically, many thenoylhydrazide derivatives act as nonsteroidal ecdysone (B1671078) agonists. researchgate.netnih.gov Ecdysone, and its active form 20-hydroxyecdysone (B1671079) (20E), is a crucial steroid hormone in insects that controls molting and other developmental processes. researchgate.net The thenoylhydrazide derivatives mimic the action of 20E by binding to the ecdysone receptor (EcR). researchgate.net
This binding activates the receptor, prematurely triggering a cascade of gene expression that initiates the molting process. However, because the insect is not physiologically ready for a molt, or because the compound's presence is continuous, this hormonal interference leads to a lethal, incomplete molt. researchgate.net Larvae treated with these compounds often fail to shed their old cuticle properly, resulting in developmental abnormalities and ultimately, death. researchgate.netnih.gov This mechanism is highly specific to insects and other arthropods, making these compounds attractive candidates for targeted pest control. researchgate.net
Molecular docking studies have been used to understand the structure-activity relationship, helping to explain how these synthetic compounds can effectively bind to the ecdysone receptor and mimic the natural hormone, which is beneficial for the development of new and more effective IGRs for mosquito control. researchgate.net
Role of Hydrazide Functionality in Compound Design and Activity
The hydrazide functional group (-CONHNH₂) is a versatile and highly reactive moiety that plays a crucial role in synthetic and medicinal chemistry. mdpi.comrjptonline.org It serves as a powerful building block, or synthon, for the construction of a wide array of heterocyclic compounds and other complex molecules. mdpi.com Hydrazides are conventionally synthesized from esters or acyl chlorides by reacting them with hydrazine. mdpi.com
One of the most significant applications of the hydrazide group is in the formation of hydrazones (-CONH-N=CH-). This is achieved through a condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com The resulting hydrazide-hydrazone moiety is a well-established pharmacophore known to impart significant biological activity. nih.govresearchgate.net This structural unit is found in several chemotherapeutic agents, including the antibacterial drug nitrofurazone. nih.gov
The hydrazide-hydrazone linkage offers a combination of features that are attractive for drug design. The presence of both hydrogen bond donors (-NH) and acceptors (C=O) allows these molecules to form strong interactions with biological targets like enzymes and receptors. researchgate.net The azomethine group (-N=CH-) within the hydrazone can confer geometric isomerism (E/Z), which can influence biological activity. mdpi.com Molecules containing the hydrazide functionality have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. rjptonline.orgnih.gov The anti-tuberculosis drug isoniazid (B1672263) is a classic example of a simple yet potent hydrazide-based therapeutic. mdpi.com
The combination of synthetic accessibility and diverse biological potential makes the hydrazide group an attractive tool for medicinal chemists aiming to develop novel therapeutic agents. nih.govresearchgate.net
| Compound Class | Target Organism/Cell Line | Noteworthy Activity |
|---|---|---|
| 2,4-dihydroxybenzoic acid hydrazones | Staphylococcus aureus MRSA | Antimicrobial activity (MIC = 0.5 mg/mL) nih.gov |
| 2,4-dihydroxybenzoic acid hydrazones | Enterococcus faecalis | Antimicrobial activity (MIC = 1.0 mg/mL) nih.gov |
| Hydrazones of N-aminomorpholine | Influenza Viruses | Pronounced viral inhibitory property mdpi.com |
| Adamantanealkanohydrazides of 5-nitro-2-furaldehyde (B57684) | Trypanosoma brucei | Potent in vitro trypanocidal activity researchgate.net |
Research Gaps and Future Prospects for 5 Nitro 2 Thenoylhydrazide Investigations
Established Synthetic Routes to this compound
The primary and most established method for synthesizing this compound involves a two-step process starting from 5-nitrothiophene-2-carboxylic acid. This involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine hydrate.
The synthesis of this compound is commonly achieved starting from an ester derivative of 5-nitrothiophene-2-carboxylic acid, such as methyl 5-nitrothiophene-2-carboxylate. chemicalbook.com This esterification of the carboxylic acid is a standard preliminary step to facilitate the subsequent reaction. The methyl ester serves as an activated form of the carboxylic acid, making it more susceptible to nucleophilic attack by hydrazine. This approach is a common and efficient strategy for the preparation of various carbohydrazides. jocpr.com
The general reaction is outlined below:
Step 1: Esterification 5-nitrothiophene-2-carboxylic acid + Methanol --(Acid catalyst)--> Methyl 5-nitrothiophene-2-carboxylate
Step 2: HydrazinolysisHydrazine hydrate is a key reagent in the synthesis of this compound. The process, known as hydrazinolysis, involves the reaction of an ester (e.g., methyl 5-nitrothiophene-2-carboxylate) with hydrazine hydrate. jocpr.com This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. jocpr.comnih.gov The hydrazide then precipitates from the solution upon cooling and can be purified by recrystallization. This method is widely employed for the synthesis of various hydrazides due to its high efficiency and the straightforward isolation of the product. nih.govmdpi.com
| Starting Material | Reagent | Key Conditions | Product |
| Methyl 5-nitrothiophene-2-carboxylate | Hydrazine Hydrate | Reflux in Ethanol | This compound |
Synthesis of Novel Derivatives and Analogs
The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives. The primary strategies involve the modification of the hydrazide moiety to form thiosemicarbazones and hydrazones.
Thiosemicarbazone derivatives of 5-nitrothiophene are typically synthesized through the condensation of 5-nitrothiophene-2-carboxaldehyde with various N(4)-substituted thiosemicarbazides. nih.gov This reaction allows for the introduction of diverse aliphatic, aromatic, or cyclic amine moieties at the N(4)-position of the thiosemicarbazone, leading to a library of derivatives. nih.gov The parent thiosemicarbazides are themselves prepared by reacting appropriate isothiocyanates with hydrazine.
The general synthetic scheme is as follows:
Step 1: Thiosemicarbazide formation R-N=C=S (Isothiocyanate) + Hydrazine -> R-NH-C(=S)-NH-NH2 (N-Substituted Thiosemicarbazide)
Step 2: Thiosemicarbazone formationThis modular approach enables the systematic exploration of structure-activity relationships.
The most common strategy for synthesizing hydrazone derivatives is the condensation reaction between a hydrazide and an aldehyde or a ketone. researchgate.net For the derivatization of this compound, it is reacted with a variety of aromatic or heteroaromatic aldehydes. rsc.orgnih.gov The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde in a solvent like ethanol, often with a catalytic amount of acid. mdpi.com This straightforward and high-yielding reaction produces a Schiff base, forming the N'-[(aryl)methylidene]-5-nitro-2-thenoylhydrazide.
General Reaction: this compound + R-CHO (Aldehyde) --(Ethanol, Reflux)--> N'-[(R)methylidene]-5-nitro-2-thenoylhydrazide
This method allows for the creation of a large number of derivatives by simply varying the aldehyde component.
A sophisticated derivatization strategy involves the synthesis of complex hydrazones bearing additional heterocyclic systems, such as the imidazo[2,1-b]thiazole moiety. Although not starting directly from this compound, the synthetic principle illustrates a powerful derivatization approach. In this method, a hydrazide containing the imidazo[2,1-b]thiazole core, such as [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide, is prepared first. researchgate.net This functionalized hydrazide is then reacted with a series of different aromatic aldehydes to yield the target arylidenehydrazide derivatives. researchgate.net This strategy highlights how the hydrazide functional group serves as a versatile linker to combine different pharmacophoric fragments, creating complex and potentially bioactive molecules.
Synthetic Scheme Example: [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide + Aromatic Aldehyde --> [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide
| Derivative Class | General Synthetic Method | Key Reactants |
| N-Substituted Thiosemicarbazones | Condensation | 5-nitrothiophene-2-carboxaldehyde, N-substituted thiosemicarbazides |
| Hydrazones | Condensation (Schiff Base Formation) | This compound, Various aldehydes/ketones |
| Imidazo[2,1-b]thiazole Arylidenehydrazides | Condensation | Imidazo[2,1-b]thiazole-acetic acid hydrazide, Aromatic aldehydes |
Hydrazone Derivatives: General Synthetic Approaches
Adamantanealkanohydrazides with 5-Nitro-2-furaldehyde (B57684) (Related Analogue)
A notable synthetic approach involves the reaction of adamantane (B196018) alkanohydrazides with 5-nitro-2-furaldehyde to produce hydrazone derivatives. tuni.firsc.orgrsc.org This method has been particularly successful in generating compounds with potent trypanocidal activity. tuni.firsc.orgrsc.orguoa.gr The synthesis is typically achieved by reacting the corresponding adamantane alkanohydrazides with 5-nitro-2-furaldehyde in ethanol at room temperature. rsc.org
The adamantane carbohydrazides are prepared from their corresponding ethyl esters, such as ethyl 1-adamantanecarboxylate and ethyl 1-adamantaneacetate, through reaction with hydrazine hydrate. rsc.org Microwave irradiation has been employed to accelerate this step. rsc.org The resulting carbohydrazones have demonstrated significantly greater activity than the established drug nifurtimox, with some compounds showing over 20 times the potency. tuni.firsc.orgrsc.org Structure-activity relationship (SAR) studies have indicated that increased lipophilicity and the presence of the nitro group are critical for this enhanced activity. tuni.firsc.orgrsc.org
Table 1: Synthesis of Adamantane Carbohydrazones
| Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl 1-adamantanecarboxylate/acetate and Hydrazine hydrate | Diethylene glycol, microwave irradiation (210–220 °C, 90 min) or Ethanol, microwave irradiation (150 °C, 150 min) | Adamantane carbohydrazides | rsc.org |
5-Nitro-2-thiophenecarbaldehyde Hydrazones
The synthesis of hydrazones derived from 5-nitro-2-thiophenecarbaldehyde has yielded compounds with significant antimicrobial properties. mdpi.comresearchwithnj.comresearchgate.netktu.edunih.gov A key example is the synthesis of 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, which is achieved by reacting 2-thiophene-5-nitrocarbaldehyde with hydrazine hydrate. mdpi.com The reaction is typically carried out in a solvent such as 2-propanol or tetrahydrofuran under reflux conditions. mdpi.com This synthetic route has produced a nitrothiophene derivative with notable bactericidal activity against multidrug-resistant Staphylococcus aureus. mdpi.comresearchwithnj.comktu.edunih.gov
Table 2: Synthesis of 5-Nitro-2-thiophenecarbaldehyde Hydrazone
| Reactants | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-thiophene-5-nitrocarbaldehyde and Hydrazine hydrate | 2-propanol, reflux | 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | 87% | mdpi.com |
Heterocyclic Ring Annulation and Cyclization Reactions
Thiadiazole derivatives, particularly those derived from 5-nitro-2-heteroaryl structures, have been synthesized and evaluated for their antibacterial activity. core.ac.uk A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com The resulting 5-aryl-1,3,4-thiadiazol-2-amine can be further modified. For instance, acetylation with acetic anhydride or coupling with acid chlorides can introduce various substituents. mdpi.com Another approach involves the reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide to form a dithiocarboxylate intermediate, which is then cyclized by heating. connectjournals.com These synthetic strategies have led to the development of thiadiazole derivatives with activity against Gram-positive bacteria. core.ac.uk
The synthesis of pyrano[2,3-c]pyrazoles often involves multicomponent reactions (MCRs). nih.govarkat-usa.orgnih.govbeilstein-journals.org A common four-component reaction utilizes ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile. nih.govnih.gov Various catalysts and conditions have been explored to promote this reaction, including green chemistry approaches like using water as a solvent and employing microwave or ultrasonic irradiation. nih.govarkat-usa.org For example, the use of l-tyrosine as a catalyst in a water-ethanol mixture under microwave irradiation has been reported. nih.gov Similarly, catalyst-free synthesis under ultrasonic irradiation in water has also proven effective. nih.gov These methods provide efficient access to a wide range of substituted pyrano[2,3-c]pyrazole derivatives. arkat-usa.orgbeilstein-journals.org
Table 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
| Components | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | l-tyrosine, H2O–ethanol, microwave irradiation | Pyrano[2,3-c]pyrazole derivatives | nih.gov |
| Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Catalyst-free, water, ultrasonic irradiation | Pyrano[2,3-c]pyrazole derivatives | nih.gov |
The synthesis of 1,3,4-oxadiazole derivatives frequently proceeds through the cyclization of N,N'-diacylhydrazine intermediates. nih.govopenmedicinalchemistryjournal.comthieme-connect.commdpi.combepls.com This cyclization is typically facilitated by a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or trifluoromethanesulfonic anhydride. nih.govmdpi.combepls.com One method involves reacting an acylhydrazide with a benzoyl chloride to form the diacylhydrazine, which is then cyclized. nih.gov An alternative one-step method involves the direct reaction of a carboxylic acid and an acylhydrazide, though this can lead to by-products. nih.gov Another strategy involves the oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride. nih.gov These methods provide versatile routes to a variety of 2,5-disubstituted 1,3,4-oxadiazoles.
Benzofuran and Quinazolinone Containing Hydrazide Derivatives (Related Scaffolds)
The synthesis of hydrazide derivatives incorporating benzofuran and quinazolinone scaffolds has been an active area of research.
For benzofuran derivatives , a common approach is the reaction of a benzofuran carbohydrazide with various aldehydes to form Schiff bases, which can be further cyclized. asianpubs.org For instance, benzofuran-2-carbohydrazide can be synthesized from ethyl benzofuran-2-carboxylate and hydrazine hydrate. asianpubs.org Another route involves the reaction of a substituted benzofuran with hydrazine hydrate to form a benzofuranyl hydrazine, which is then reacted with aldehydes. cuestionesdefisioterapia.commdpi.com
For quinazolinone derivatives , hydrazide-containing compounds have been synthesized through multi-step sequences. researchgate.netnih.govingentaconnect.com One method starts with anthranilic acid, which is converted to its methyl ester, reacted with chloroacetyl chloride, and then with ammonium thiocyanate, followed by cyclization to form a quinazolinone precursor. This precursor is then reacted with aldehydes to produce hydrazone derivatives. researchgate.net Another approach involves the reaction of 2-benzamidobenzoyl chloride with hydrazine hydrate under microwave irradiation. ingentaconnect.com These synthetic pathways provide access to quinazolinone hydrazide derivatives with potential as EGFR inhibitors. nih.gov
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound as a ligand is a specialized area of coordination chemistry. While direct research on this specific compound is limited, valuable insights can be drawn from studies on analogous thiophene-based hydrazide ligands, particularly thiophene-2-carboxylic acid hydrazide. The methodologies employed for these related compounds provide a strong predictive framework for the synthesis of metal complexes with this compound.
The general synthetic approach involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that influence the stoichiometry and geometry of the resulting complex.
Typically, an alcoholic solution, such as methanol or ethanol, is used to dissolve both the metal salt and the ligand. The reaction mixture is then refluxed for a period ranging from a few hours to several hours to ensure the completion of the complexation reaction. Upon cooling, the solid metal complex often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.
Based on studies of thiophene-2-carboxylic acid hydrazide, it is anticipated that this compound would act as a neutral bidentate ligand. researchgate.net The coordination to the metal center is expected to occur through the carbonyl oxygen atom and the nitrogen atom of the primary amine group of the hydrazide moiety. The nitro group at the 5-position of the thiophene ring is likely to remain uncoordinated but will influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.
For instance, in the synthesis of transition metal complexes with thiophene-2-carboxylic acid hydrazide, metal chlorides or nitrates are commonly used as starting materials. The resulting complexes often exhibit an octahedral geometry, with the general formula [M(L)₂X₂], where 'M' is the metal ion (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)), 'L' is the thiophene-2-carboxylic acid hydrazide ligand, and 'X' is the anion (e.g., Cl⁻, NO₃⁻). researchgate.net It is reasonable to expect that similar synthetic strategies would yield analogous complexes with this compound.
Furthermore, derivatization of the hydrazide into a Schiff base by condensation with an aldehyde or ketone can lead to ligands with different coordination modes and the formation of complexes with varied geometries and properties. For example, Schiff bases derived from thiophene-2-carboxylic acid hydrazide have been used to synthesize organotin(IV) complexes and ruthenium(II) complexes. derpharmachemica.comfrontiersin.org
The following table summarizes the types of metal complexes formed with the analogous ligand, thiophene-2-carboxylic acid hydrazide, which can serve as a predictive model for the complexes of this compound.
Table 1: Metal Complexes of Thiophene-2-carboxylic Acid Hydrazide
| Metal Ion | General Formula | Anion (X) | Proposed Geometry |
| Mn(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Co(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Ni(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Cu(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Zn(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Cd(II) | [M(TCH)₂X₂] | Cl⁻, NO₃⁻ | Octahedral |
| Ru(II) | Not Specified | Not Specified | Not Specified |
| Organotin(IV) | Not Specified | Not Specified | Not Specified |
| TCH = Thiophene-2-carboxylic acid hydrazide | |||
| Data inferred from related studies. researchgate.netderpharmachemica.comfrontiersin.org |
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with hydrazone ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. The resulting complexes are then characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods (IR, UV-Vis, NMR) to elucidate their structure and bonding.
Formation of Coordination Polymers
The molecular structure of this compound, featuring multiple donor sites, makes it a candidate for the construction of coordination polymers. While specific studies on this exact molecule are limited, related structures like 5-nitroisophthalic acid have been successfully used to synthesize coordination polymers with transition metals such as Co(II) and Zn(II). researchgate.netresearchgate.net In these polymers, the nitro group and carboxylate functions, analogous to the hydrazide moiety, participate in linking metal centers to form one-, two-, or three-dimensional networks. researchgate.net The formation of such polymers is influenced by the choice of metal ion, solvent, and ancillary ligands, leading to diverse structural topologies. researchgate.netnih.gov For instance, Co(II) has been shown to form 2D and 3D coordination polymers with 5-nitro-isophthalic acid and various imidazole-based ligands. researchgate.net
Ligand Binding Modes and Metal Ion Coordination Geometries
Aroylhydrazones, including this compound, can exist in keto-enol tautomeric forms. In the solid state, they typically exist in the keto form, but in solution and upon coordination to a metal ion, they can deprotonate and switch to the enolic form. This allows the hydrazone to act as a versatile ligand. arabjchem.orgnih.gov
Coordination to a metal center commonly occurs in a bidentate fashion through the carbonyl oxygen and the azomethine nitrogen atom after enolization. arabjchem.orgnih.gov Depending on the specific metal ion and reaction conditions, these ligands can also coordinate as neutral bidentate or monobasic tridentate ligands. researchgate.netresearchgate.net The presence of additional donor atoms can lead to higher coordination numbers and more complex geometries.
The coordination geometry around the central metal ion is diverse and depends on the metal's electronic configuration, the ligand-to-metal ratio, and the involvement of solvent molecules or counter-ions in the coordination sphere. Common geometries observed for transition metal-hydrazone complexes include:
Octahedral: Frequently found for Co(II), Ni(II), and Fe(II)/Fe(III) complexes. orientjchem.orgsemanticscholar.orgmdpi.com
Square Planar: Observed in some Cu(II) and Ni(II) complexes. orientjchem.orgresearchgate.net
Tetrahedral: A common geometry for Zn(II) complexes. nih.gov
Square Pyramidal: Can be adopted by various metal ions, including VO(IV). orientjchem.org
The specific coordination environment is confirmed through techniques like UV-Vis spectroscopy and magnetic susceptibility measurements.
Interaction with Transition Metal Ions (e.g., Cu(II), Zn(II), Fe(II), Fe(III))
The interaction of hydrazone ligands with transition metals is a subject of extensive research due to the resulting complexes' interesting magnetic, electronic, and biological properties.
Copper (II): Cu(II) readily forms complexes with hydrazone ligands. These complexes are often square planar or distorted octahedral. The coordination with ligands like this compound enhances their biological efficacy, particularly their anticancer and antimicrobial activities. nih.govmdpi.com
Zinc (II): As a d¹⁰ metal ion, Zn(II) is diamagnetic and typically forms tetrahedral or five-coordinate complexes. nih.govnih.gov The coordination of hydrazones to Zn(II) can lead to complexes with significant biological activity, including antibacterial properties. nih.gov
Influence of Metal Complexation on Biological Activities (Mechanistic Studies)
The chelation of a metal ion to a hydrazone ligand often leads to a synergistic enhancement of its biological activity. This phenomenon is frequently explained by Tweedy's chelation theory, which posits that the partial sharing of the metal's positive charge with donor atoms on the ligand reduces the polarity of the metal ion. frontiersin.org This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of cells and microorganisms. mdpi.com
Altered Antimicrobial Profiles of Metal Complexes
Hydrazone metal complexes are widely reported to possess greater antimicrobial activity than the free ligands. nih.govnih.govmdpi.com The enhanced activity is attributed to several mechanisms:
Increased Lipophilicity: As mentioned, chelation increases the complex's ability to cross cell membranes, leading to higher intracellular concentrations. mdpi.com
Interference with Cellular Processes: Once inside the cell, the metal complex can disrupt normal cellular functions. It can inhibit enzyme activity by binding to active sites, interfere with protein synthesis, and disrupt cell respiration. nih.gov
DNA Interaction: Some metal complexes can bind to DNA, inhibiting replication and leading to microbial cell death.
Studies on various hydrazone complexes have shown that their activity is often dependent on the specific metal ion. For example, in some cases, Cu(II) complexes exhibit the highest activity, which may be related to redox processes that generate reactive oxygen species (ROS) inside the microbial cell. mdpi.com The table below summarizes the minimum inhibitory concentration (MIC) for representative metal-hydrazone complexes against various microbes, illustrating the enhanced effect of chelation.
| Compound/Complex | Organism | MIC (µg/mL) |
| (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | S. aureus | 125 |
| Ni(II) Complex | S. aureus | 7.81 |
| Zn(II) Complex | S. aureus | 31.25 |
| (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | E. coli | 250 |
| Ni(II) Complex | E. coli | 1.95 |
| Zn(II) Complex | E. coli | 62.5 |
Data derived from studies on a representative hydrazone ligand and its complexes to illustrate the principle of enhanced activity upon chelation. nih.gov
Enhanced Anticancer Potential of Metal-Hydrazone Complexes
The coordination of metal ions to hydrazone ligands has been shown to significantly boost their anticancer properties. mdpi.comnih.gov Metal-hydrazone complexes often exhibit higher cytotoxicity against cancer cell lines compared to the free ligand, and in some cases, they show selectivity for cancer cells over normal cells. semanticscholar.orgfrontiersin.org
The proposed mechanisms for their anticancer action are multifaceted and include:
Induction of Apoptosis: Many metal-hydrazone complexes trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting the mitochondrial membrane potential and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org
Generation of Reactive Oxygen Species (ROS): The redox activity of metals like Cu(II) and Fe(II)/Fe(III) can be harnessed within the cancer cell to generate cytotoxic ROS, leading to oxidative stress and cell death. frontiersin.org
Inhibition of Key Enzymes: These complexes can inhibit enzymes crucial for cancer cell proliferation and survival, such as tubulin polymerization. nih.gov
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a representative hydrazone ligand and its metal complexes against a human lung cancer cell line (A549), showcasing the enhanced potency of the metal-containing compounds. semanticscholar.org
| Compound/Complex | Cell Line | IC₅₀ (µM) |
| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide (L) | A549 | 10.95 |
| L-Cu Complex | A549 | 2.14 |
| L-Co Complex | A549 | 59.23 |
| L-Fe Complex | A549 | >100 |
Data derived from studies on a representative hydrazone ligand and its complexes to illustrate the principle of enhanced anticancer activity. semanticscholar.org
Theoretical Investigations into Metal-Ligand Interactions of this compound Complexes
Following an extensive search of available scientific literature, it has been determined that there are no specific theoretical or computational studies published that focus solely on the metal-ligand interactions of this compound. While research exists on the coordination chemistry of related compounds, such as other hydrazones or ligands containing nitro groups, the specific quantum chemical calculations, molecular modeling, and detailed electronic structure analyses for complexes of this compound are not present in the reviewed literature.
Theoretical studies are a crucial component of modern coordination chemistry, providing deep insights into the nature of bonding, the stability of complexes, and the electronic properties that govern their reactivity and potential applications. Such studies often employ methods like Density Functional Theory (DFT) to calculate various parameters, including:
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the this compound ligand.
Molecular Orbital Analysis: Understanding the nature of the frontier molecular orbitals (HOMO and LUMO) to predict the electronic transitions and reactivity of the complexes.
Charge Distribution: Calculating parameters such as Mulliken charges to understand the electron density distribution within the complex and the nature of the metal-ligand bond.
Vibrational Frequencies: Predicting the infrared spectra of the complexes to complement experimental spectroscopic data.
The absence of such theoretical data for this compound metal complexes indicates a specific gap in the current body of scientific research. Future computational studies would be invaluable in elucidating the intricate details of how this particular ligand coordinates with various metal ions and in predicting the properties of the resulting complexes. Such research would be a significant contribution to the field, enabling a more complete understanding of the structure-property relationships within this class of compounds.
Antimicrobial Activity Mechanisms
The antimicrobial activity of many nitroaromatic compounds is often attributed to the generation of reactive nitrogen species and subsequent oxidative stress within microbial cells. However, the precise pathways and molecular targets of this compound have not been fully elucidated.
Antifungal Mechanisms
The specific antifungal mechanisms of this compound are not well-documented. Research on compounds with similar structural motifs, such as other nitro-containing heterocycles, suggests potential modes of action that could be investigated for this specific compound.
There is currently no direct scientific evidence to suggest that this compound interferes with the ergosterol (B1671047) biosynthesis pathway in fungi. Studies on other antifungal agents have shown that inhibition of key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, leads to the depletion of ergosterol, a vital component of the fungal cell membrane. This disruption results in increased membrane permeability and ultimately, cell death. However, research specifically linking this compound to the inhibition of these enzymes is not available.
The effect of this compound on the integrity of the fungal cell wall and membrane has not been a subject of detailed study. The fungal cell wall, composed of chitin, glucans, and mannoproteins, is essential for maintaining cell shape and protecting against osmotic stress. Similarly, the cell membrane regulates the passage of substances into and out of the cell. While some antimicrobial compounds are known to disrupt these structures, there is no specific data to confirm this mechanism for this compound.
Specific studies documenting morphological changes in fungal cells, such as hyphae deformation, upon treatment with this compound are not present in the available literature. Such changes are often indicative of interference with cell wall synthesis or cytoskeletal function.
While the generation of reactive oxygen species is a known mechanism of action for some nitroaromatic compounds, specific research demonstrating that this compound induces ROS production in fungal cells is lacking. An increase in intracellular ROS can lead to oxidative damage to proteins, lipids, and DNA, contributing to fungal cell death.
Antibacterial Mechanisms
Information regarding the specific antibacterial mechanisms of this compound is not well-established in the scientific literature. General mechanisms for related nitro-heterocyclic compounds often involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage cellular macromolecules, including DNA. However, studies confirming this pathway for this compound are not available.
An In-depth Analysis of the Molecular Mechanisms of this compound
The scientific community continues to explore novel compounds to combat the ever-growing threat of drug-resistant bacteria. Among these, this compound, a derivative of the 5-nitrothiophene class, has garnered interest for its potential antimicrobial properties. This article delves into the molecular mechanisms that underpin its biological activity, with a particular focus on its antitubercular effects.
Structure Activity Relationship Sar Studies
Impact of Nitro Group Position and Presence on Biological Activity
The nitro group (NO₂) is a well-established pharmacophore, and its presence and position on the aromatic ring are critical determinants of biological activity in many nitro-heterocyclic compounds. nih.govsvedbergopen.comresearchgate.net
Presence of the Nitro Group: The nitro group is an essential feature for the antimicrobial activity of many related compounds. brieflands.com Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. nih.gov The mechanism of action for many nitro-aromatic drugs involves the bioreductive activation of the nitro group within the target cell. svedbergopen.com This reduction can lead to the formation of reactive intermediates, such as nitroso and superoxide (B77818) species, which can subsequently cause cellular damage, for instance, by binding to DNA. nih.govbrieflands.com Therefore, the absence of the nitro group often leads to a significant loss of biological activity.
Position of the Nitro Group: The position of the NO₂ group on the thiophene (B33073) ring is crucial. In the case of 5-Nitro-2-thenoylhydrazide, the nitro group is at the 5-position. Studies on various nitrothiophenes have shown that the substitution pattern dramatically affects activity. For instance, research on substituted nitrothiophenes revealed that 2-nitrothiophene (B1581588) had minimal bactericidal and fungicidal activity, whereas dinitro-substituted thiophenes, such as 2-chloro-3,5-dinitrothiophene, exhibited the highest activity against several microorganisms. researchgate.netnih.gov This suggests that the electronic activation provided by the nitro group at the 5-position, conjugated with the 2-position linker, is a key factor. Shifting the nitro group to other positions, like the 4-position, could alter the molecule's electronic distribution and its ability to undergo the necessary reductive activation, thereby diminishing its potency. Studies on other nitro-heterocycles, such as nitroimidazoles, also confirm that the specific positioning of the nitro group is a critical determinant of potency. nih.gov
Influence of Heterocyclic Ring Systems (Thiophene vs. Furan (B31954) vs. Others) on Activity Profile
The nature of the heterocyclic ring system serves as the core scaffold for these molecules and plays a pivotal role in their biological activity. SAR studies indicate that both the structure of the nitroaryl scaffold and its substituents have a dramatic impact on the activity profile. researchgate.net The primary comparison is often between the thiophene, furan, and other heterocyclic rings like imidazole (B134444) or thiazole.
| Heterocyclic Ring | Key SAR Findings | Reference Compounds |
| Thiophene | Serves as an effective scaffold. The sulfur atom influences the electronic properties and can participate in interactions with biological targets. Dinitrothiophene analogs have shown enhanced activity. | 2-chloro-3,5-dinitrothiophene |
| Furan | Often considered a bioisostere of thiophene. 5-Nitrofuran derivatives are common in antimicrobial agents. In some studies, 5-nitrofuran moieties were found to be preferable for substitution in certain compound series to achieve high activity. | Furazolidone, Nifurtimox |
| Imidazole | The 5-nitroimidazole moiety is a well-known pharmacophore, central to drugs like Metronidazole. In some scaffolds, 5-nitroimidazole derivatives showed superior activity compared to furan or thiophene analogs. | Metronidazole, Tinidazole |
In comparative studies of 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives, the nature of the C-5 attached nitroheterocyclic ring was a key determinant of anti-Helicobacter pylori activity. brieflands.com Among the tested rings, 5-nitrofuran and 5-nitroimidazole moieties were often preferable for substitution. brieflands.com However, in other contexts, the thiophene ring has proven highly effective. For example, nitrothiophene-2-carboxamide has been identified as a lead compound for developing narrow-spectrum antibacterial agents. researchgate.net The choice of the heterocyclic ring can influence factors such as metabolic stability, cell permeability, and the precise geometry required for interaction with the target enzyme or receptor.
Role of Hydrazide Substituents and Derivatization Patterns on Potency and Selectivity
The hydrazide group (-CONHNH₂) is a versatile functional group that can be readily modified to generate a library of derivatives, most commonly hydrazones, by condensation with various aldehydes and ketones. nih.govmdpi.com This derivatization is a key strategy for modulating the potency and selectivity of the parent compound.
SAR studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, which are structurally analogous to derivatives of this compound, have provided significant insights. In one study, the trypanocidal activity was found to be directly related to the number of carbons in an aliphatic chain attached to the hydrazide moiety. researchgate.net Specifically, analogs with 11- and 12-carbon aliphatic chains demonstrated the highest activity and lowest cytotoxicity. researchgate.net
Further derivatization patterns have been explored:
Aromatic and Heterocyclic Substituents: Condensation of the hydrazide with various substituted aromatic or heterocyclic aldehydes introduces bulky groups that can influence receptor binding and physicochemical properties. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) on the phenyl ring has been shown to have a crucial effect on antibacterial activity. nih.gov For nicotinic acid hydrazide-hydrazones, the presence of an electron-withdrawing group like a chloro or nitro group was essential for good antibacterial activity. nih.gov
Bulky/Lipophilic Groups: The introduction of bulky, lipophilic moieties such as adamantane (B196018) has been shown to be a successful strategy. Hydrazones of 5-nitro-2-furaldehyde (B57684) incorporating an adamantane group showed significantly greater activity (over 20 times) against Trypanosoma brucei than the reference drug nifurtimox. researchgate.net
The table below summarizes the effect of different hydrazide derivatizations on biological activity based on related compound series.
| Derivatization Pattern | Effect on Activity | Example Moiety |
| Long Aliphatic Chains | Increased trypanocidal activity, with optimal length observed at 11-12 carbons. | Undecanoyl, Dodecanoyl |
| Phenyl Ring with EWG | Crucial for antibacterial activity. | 2-chloro or 4-nitro phenyl |
| Bulky Lipophilic Groups | Significantly enhanced trypanocidal activity. | Adamantane |
Conformational Flexibility and Lipophilicity Considerations in SAR
The three-dimensional structure and physicochemical properties of a molecule are paramount to its interaction with biological targets. For this compound and its derivatives, conformational flexibility and lipophilicity are key considerations in SAR.
Lipophilicity: This property, often quantified as logP, governs the ability of a compound to cross biological membranes to reach its target. SAR studies on related nitro-heterocyclic compounds have consistently shown a correlation between increased lipophilicity and enhanced biological activity. For instance, the improved activity of adamantane-containing hydrazones was associated with their increased lipophilicity. researchgate.net Similarly, the presence of certain nitro groups can improve lipophilicity, leading to better interaction with cellular membranes. nih.gov
Conformational Flexibility: The ability of a molecule to adopt different spatial arrangements (conformations) can be crucial for fitting into a specific enzyme's active site or a receptor's binding pocket. The hydrazide-hydrazone linkage introduces a degree of rotational freedom. Studies on adamantane-containing hydrazones revealed that their activity was influenced not only by lipophilicity but also by conformational flexibility. researchgate.net The orientation of the heterocyclic ring relative to the rest of the molecule can be a critical determinant of activity. In some nitroimidazole series, QSAR models suggested that the orientation of a substituent relative to the nitro group was a critical factor for potency. nih.gov The presence of bulky substituents on the hydrazide moiety can restrict this rotation, locking the molecule into a more bioactive or, conversely, a less active conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govnih.gov
For nitro-heterocyclic compounds, QSAR models are typically built using a series of steps:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values) is compiled. The activities are often converted to a logarithmic scale (e.g., pIC₅₀) for modeling. youtube.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe atomic connectivity and molecular shape.
Thermodynamic descriptors: Such as heat of formation.
Electronic descriptors: Related to the distribution of electrons (e.g., partial charges).
Spatial (3D) descriptors: Describe the molecule's three-dimensional shape and surface area. nih.govaimspress.com
Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). youtube.comaimspress.com The robustness and predictive power of the model are rigorously validated using techniques like cross-validation and external test sets. nih.govyoutube.com
In a QSAR study on nitrofuran derivatives, descriptors related to the number of double bonds, the presence of sulfur atoms, and specific atom-centered fragments were found to be important for predicting antitubercular activity. aimspress.com Another QSAR study on nitro compounds identified molecular shape and bond length as key factors influencing carcinogenic potency. nih.gov These models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, allowing for the rational design of more potent and selective this compound analogs.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the binding mode and affinity of potential drug candidates.
Molecular docking studies on 5-nitrothiophene derivatives reveal specific interactions within the active sites of target proteins. For instance, in a study involving new 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives, docking was performed with the caspase-3 enzyme. nih.gov The analysis of these interactions helps in elucidating how the ligand is stabilized within the binding pocket. Key interactions often involve hydrogen bonds, hydrophobic interactions, and π-alkyl bonds with specific amino acid residues. mdpi.com
The active site of an enzyme is a highly specific region where substrates bind and catalysis occurs. nih.gov Computational modeling can reveal how a ligand, such as a 5-nitroimidazole analog, orients itself within the active site. wgtn.ac.nz For example, studies on nitroreductase enzymes show that active site residues are crucial for positioning the substrate at an optimal distance for efficient hydride transfer from the enzyme's flavin mononucleotide (FMN) cofactor to the ligand's nitro group. wgtn.ac.nz The orientation of the ligand is stabilized by interactions like hydrogen bonding and salt bridges with key residues, which serve as anchors. nih.gov In related nitro-containing compounds, the nitro group itself has been shown to participate in binding, contributing to the ligand's affinity for the target. mdpi.com
Table 1: Examples of Predicted Ligand-Protein Interactions for Nitro-aromatic Compounds
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond | Carbonyl Group | Serine (Ser) |
| π-Alkyl Bond | Aromatic Ring (Thiophene/Benzene) | Valine (Val), Alanine (Ala) |
| π-Sigma Interaction | Aromatic Ring | Leucine (Leu) |
This table is illustrative of common interactions observed in docking studies of related nitro-aromatic compounds. mdpi.com
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values typically indicate a higher binding affinity. nih.govnih.gov
Studies on various nitro-containing heterocyclic compounds have used docking scores to rank potential inhibitors and guide further synthesis and testing. For example, derivatives of 5-nitro-indoline-2-one were evaluated against protein targets, yielding docking scores ranging from -15.85 kcal/mol to -24.65 kcal/mol, with higher scores indicating potentially greater activity. longdom.org Similarly, docking studies of nitro-chalcones with COX-1 and COX-2 enzymes reported affinity energies between -7.5 to -9.3 kcal/mol. mdpi.com These energetic calculations are fundamental to classifying the binding affinity of synthesized compounds and prioritizing them for further investigation. longdom.orgnih.gov
Table 2: Sample Predicted Binding Affinities for Nitro-Containing Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 5-Nitro-indoline-2-one Derivative | Fungal Protein | -16.80 |
| 5-Nitro-indoline-2-one Derivative | Bacterial Protein | -24.65 |
| Nitro-chalcone Derivative | COX-1 | -8.0 |
Data compiled from studies on related nitro-heterocyclic structures to illustrate the range of predicted binding energies. mdpi.comlongdom.org
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com It is valuable for understanding molecular stability, reactivity, and stereoelectronic features. researchgate.netresearchgate.net
DFT calculations are employed to determine the electronic characteristics of molecules like 5-nitro-2-thenoylhydrazide. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Analyses of related 5-nitro-heterocyclic compounds using DFT have focused on how stereoelectronic properties influence the redox potential of the nitro group, a key feature for the biological activity of many nitroaromatic compounds. researchgate.net The distribution of electronic surfaces, such as molecular electrostatic potentials (MEPs), helps to identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net Reactivity descriptors like chemical potential (µ), hardness (η), and electrophilicity (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.comnih.gov For instance, the reactivity of 5-nitro-2-furaldehyde (B57684), a related compound, is known to be influenced by pH, forming different species in acidic and alkaline solutions, a behavior rooted in its electronic structure. nih.govresearchgate.net
DFT is also used for geometry optimization to determine the most stable three-dimensional structure of a molecule. researchgate.net Conformational analysis of 5-nitro-2-thiophylidene benzhydrazides, which are structurally similar to this compound, has shown that these molecules are not entirely planar. researchgate.net While the nitro-heterocyclic moiety and the hydrazide region tend to be coplanar, the benzene ring is often deviated out-of-plane by approximately 40 degrees. researchgate.net This deviation is described by specific dihedral angles. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can fit into a protein's binding site.
Table 3: Dihedral Angle Example from a Related Structure
| Dihedral Angle | Atoms Involved | Angle Range (degrees) |
|---|
This data, from a study on 5-nitro-2-thiophylidene benzhydrazides, illustrates the non-planar conformation of the molecule. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Systems
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the complex and the persistence of key interactions. nih.govfrontiersin.org
MD simulations can confirm the stability of interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts with key amino acid residues like VAL-2240 and TRP-2239, as seen in studies of mTOR inhibitors. nih.gov The analysis of these simulations provides a more robust validation of the docking results and a deeper understanding of the binding dynamics, which is essential for designing effective therapeutic agents. researchgate.netrsc.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Prediction
In the preliminary stages of drug development, the prediction of a compound's ADMET properties is crucial for evaluating its potential success as a therapeutic agent. Various computational models and software are employed to predict these properties for novel compounds like this compound. These predictions are based on the compound's structural features and are benchmarked against extensive databases of known drugs.
A critical aspect of this in silico analysis is the assessment of "drug-likeness," often guided by frameworks such as Lipinski's Rule of Five. For a compound to have good oral bioavailability, it should generally meet certain criteria, including a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Computational tools can readily calculate these and other physicochemical descriptors for this compound to predict its absorption characteristics. For instance, good intestinal absorption is a key factor for orally administered drugs.
Beyond basic physical properties, in silico tools can predict a compound's interaction with metabolic enzymes and transporters. The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. Predicting whether this compound is a substrate or an inhibitor of key CYP isoforms is essential for anticipating potential drug-drug interactions. Similarly, its potential as a substrate for efflux pumps like P-glycoprotein can influence its distribution and bioavailability.
The following table presents a hypothetical in silico ADMET profile for this compound, generated based on computational models commonly used in drug discovery.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which can enhance bioavailability. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Low | The compound is not expected to readily cross into the central nervous system. |
| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP1A2 Inhibitor | Unlikely | Low potential for inhibiting this specific cytochrome P450 enzyme. |
| CYP2C9 Inhibitor | Unlikely | Low potential for inhibiting this specific cytochrome P450 enzyme. |
| CYP2C19 Inhibitor | Unlikely | Low potential for inhibiting this specific cytochrome P450 enzyme. |
| CYP2D6 Inhibitor | Unlikely | Low potential for inhibiting this specific cytochrome P450 enzyme. |
| CYP3A4 Inhibitor | Possible | May show some inhibitory activity against a key metabolic enzyme. |
| Excretion | ||
| Renal Clearance | Moderate | The compound is likely to be cleared by the kidneys to some extent. |
Note: The data in this table is illustrative and based on predictions from computational models. Actual experimental values may vary.
Virtual Screening and Lead Optimization through Computational Approaches
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Should this compound be identified as a hit compound against a particular biological target, computational approaches can be instrumental in its optimization into a lead compound with improved potency, selectivity, and pharmacokinetic properties.
The process of lead optimization involves making iterative modifications to the chemical structure of the hit compound and assessing the impact of these changes on its biological activity and ADMET properties. This can be a resource-intensive process if carried out solely through chemical synthesis and biological testing. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can significantly streamline this process.
Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogs within the active site of a target protein. This provides valuable insights into the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological activity. By understanding these interactions, medicinal chemists can design new derivatives with modifications aimed at enhancing binding affinity.
For example, if docking studies reveal a specific pocket within the binding site that is not occupied by the initial compound, new functional groups can be added to the this compound scaffold to exploit this space and form additional favorable interactions. This structure-based drug design approach can lead to the rapid identification of more potent compounds.
Furthermore, computational tools can be used to create focused libraries of virtual compounds based on the this compound scaffold. These virtual libraries can then be screened in silico for their predicted activity and ADMET properties before any synthetic chemistry is undertaken. This allows researchers to prioritize the synthesis of only the most promising candidates, thereby saving time and resources.
The following table illustrates how computational approaches could guide the lead optimization of this compound.
| Modification on this compound Scaffold | Predicted Outcome from Computational Model | Rationale |
| Addition of a hydroxyl group to the thenoyl ring | Increased binding affinity | Potential for a new hydrogen bond with a key amino acid residue in the target's active site. |
| Replacement of the nitro group with a cyano group | Improved metabolic stability | The nitro group can sometimes be associated with metabolic liabilities. |
| Introduction of a small alkyl chain on the hydrazide nitrogen | Enhanced hydrophobic interactions | May fill a hydrophobic pocket in the binding site, increasing potency. |
| Substitution with a fluorine atom on the thenoyl ring | Increased membrane permeability | Can favorably alter the electronic properties and lipophilicity of the molecule. |
Note: The predictions in this table are hypothetical and would require validation through synthesis and biological testing.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of 5-Nitro-2-thenoylhydrazide with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.
In ¹H NMR, the protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group at the 5-position would shift the signal of the adjacent proton (H4) significantly downfield. The proton at the 3-position would also be influenced, but to a lesser extent. The N-H protons of the hydrazide moiety would likely appear as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration. The amide (CO-NH) proton is typically found further downfield (δ ~9.0-11.0 ppm) compared to the terminal amine (NH₂) protons (δ ~4.0-5.0 ppm).
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the hydrazide group is expected to resonate at a characteristic downfield position, typically in the δ 160-170 ppm range. The carbons of the thiophene ring would appear in the aromatic region (δ ~120-150 ppm). The carbon atom attached to the nitro group (C5) would be significantly deshielded and appear at the lower end of this range, while the carbon attached to the carbonyl group (C2) would also be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | ~7.5-7.8 | ~130-135 |
| Thiophene H4 | ~8.0-8.4 | ~125-130 |
| CO-NH | ~9.0-11.0 | - |
| -NH₂ | ~4.0-5.0 | - |
| Thiophene C2 | - | ~140-145 |
| Thiophene C3 | - | ~130-135 |
| Thiophene C4 | - | ~125-130 |
| Thiophene C5 | - | ~148-155 |
| Carbonyl C=O | - | ~160-170 |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Key vibrational modes would include the N-H stretching of the primary amine (NH₂) and secondary amide (NH) groups, typically appearing as distinct bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the hydrazide group would produce a strong, sharp absorption band around 1640-1680 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which for nitro-aromatic compounds typically appear near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. bath.ac.uk Vibrations associated with the thiophene ring, including C-H and C=C stretching, would also be present in the fingerprint region (below 1500 cm⁻¹). nist.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine/Amide (N-H) | Stretching | 3200-3400 | Medium-Strong |
| Carbonyl (C=O) | Stretching | 1640-1680 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360-1290 | Strong |
| Thiophene Ring | C=C Stretching | ~1500-1400 | Medium |
| Thiophene Ring | C-H Stretching | ~3100-3000 | Medium |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of 187.18 g/mol .
The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. For this compound, a primary fragmentation pathway would likely involve the cleavage of the N-N bond or the bond between the carbonyl carbon and the thiophene ring. A characteristic fragment would be the 5-nitro-2-thenoyl cation at m/z 156. Another key fragmentation could involve the loss of the nitro group (NO₂), a common pathway for nitroaromatic compounds. nih.gov The mass spectrum of the parent compound, thiophene-2-carbohydrazide, shows a top peak at m/z 111, corresponding to the thenoyl cation, which would also be an expected fragment after the loss of the nitro group and the hydrazide moiety. nih.gov
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Hydrazones like this compound, which contain conjugated systems of pi-electrons (π → π) and non-bonding electrons (n → π), exhibit characteristic absorption bands in the UV-Vis region. nih.gov Upon coordination with metal ions, these compounds can form colored complexes. The coordination often leads to the appearance of new, lower-energy absorption bands, typically in the visible region. libretexts.org These new bands are often attributed to ligand-to-metal charge-transfer (LMCT) transitions, resulting in a significant color change and a bathochromic (red) shift in the spectrum. chemrxiv.orgsemanticscholar.org This property is fundamental to their use as chemosensors.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is used for chiral molecules. While this compound itself is achiral, its coordination to a metal center in a non-planar fashion can induce chirality in the resulting complex, which could then be studied by CD spectroscopy to provide information about its stereochemistry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a crystal lattice. While the crystal structure for this compound has not been reported, the structure of the closely related parent compound, 2-thiophenecarbohydrazide, has been determined. hhu.de
This analysis revealed that 2-thiophenecarbohydrazide crystallizes in the monoclinic system with the space group P2₁/c. hhu.de The molecules in the crystal are linked by a network of hydrogen bonds involving the hydrazide functional group, forming a three-dimensional framework. hhu.de It is plausible that this compound would adopt a similar crystal packing motif, with the nitro group also participating in intermolecular interactions.
Table 3: Crystallographic Data for the Analogous Compound 2-Thiophenecarbohydrazide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1202 |
| b (Å) | 8.3907 |
| c (Å) | 12.5332 |
| β (°) | 98.6577 |
| Z (molecules/unit cell) | 4 |
Data from Elshaarawy, R. F. M., et al. (2011). hhu.de
Electron Microscopy for Morphological Studies (e.g., Scanning Electron Microscopy for Fungi)
While electron microscopy is not used to determine the structure of the molecule itself, it is a critical tool in biological studies involving the compound. For instance, thiophene-based compounds, including hydrazone derivatives, are known for their antifungal properties. researchgate.net Scanning Electron Microscopy (SEM) is employed to visualize the effects of these compounds on the morphology of fungal cells.
In such studies, fungal pathogens like Candida albicans are treated with the thiophene derivative. SEM analysis of the treated cells can reveal significant ultrastructural changes, such as cell wall disruption, abnormal budding, cell shrinkage, and the formation of pores or lesions on the cell surface. nih.gov These morphological alterations provide direct visual evidence of the compound's antifungal mechanism of action, demonstrating its ability to compromise the structural integrity of the fungal cell, ultimately leading to cell death. nih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Multi-Targeting Hybrid Molecules
A significant trend in medicinal chemistry is the development of hybrid molecules that incorporate multiple pharmacophores to engage several biological targets simultaneously. This multi-targeting approach can lead to enhanced efficacy, reduced potential for drug resistance, and an improved therapeutic index. The 5-Nitro-2-thenoylhydrazide scaffold is an ideal starting point for creating such hybrid agents.
Future synthetic strategies will likely focus on conjugating the 5-nitrothiophene moiety with other bioactive components. For instance, linking it to amino acid or dipeptide fragments has been shown to yield derivatives with notable antimicrobial activity. zenodo.org This approach can be expanded by incorporating a wider range of natural and unnatural amino acids to modulate physicochemical properties and target specificity. Another promising avenue is the creation of hydrazone derivatives by condensing this compound with various aldehydes and ketones. This method allows for the introduction of diverse structural motifs, including other heterocyclic rings or functional groups known to interact with specific enzymes or receptors. nih.govresearchgate.net
| Hybrid Concept | Target Pharmacophore | Potential Therapeutic Area | Mechanistic Rationale |
|---|---|---|---|
| Amino Acid Conjugates | Peptide fragments | Antimicrobial | Enhance cellular uptake via peptide transporters and introduce secondary interactions with bacterial targets. zenodo.org |
| Fluoroquinolone Hybrids | Quinolone core | Antibacterial | Combine the DNA-damaging effects of the nitro group with the DNA gyrase inhibition of fluoroquinolones. |
| Adamantane (B196018) Hybrids | Adamantane cage | Antiparasitic | Increase lipophilicity to improve membrane permeability and target parasitic enzymes, as seen with related nitro-heterocycles. rsc.orgresearchgate.net |
| Triazole Conjugates | 1,2,4-Triazole ring | Antifungal, Antitubercular | Integrate a pharmacophore known to inhibit key fungal or mycobacterial enzymes, creating a dual-action agent. |
Investigation of Novel Biological Targets and Pathways
The biological activity of many nitro-aromatic compounds is contingent upon the reductive activation of the nitro group within the target cell or microorganism. mdpi.com This process generates reactive nitrogen species, such as nitro radical anions, which can induce widespread cellular damage, particularly to DNA and proteins. nih.gov While this general mechanism is understood, the specific molecular targets of this compound and its metabolites remain largely uncharacterized.
Future research should aim to identify the precise enzymes and pathways affected by this compound. A key area of investigation is the family of nitroreductases responsible for its activation. In many parasitic protozoa and anaerobic bacteria, enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) are implicated in the activation of nitro-heterocyclic drugs. nih.gov Identifying the specific oxidoreductases that process this compound in different organisms could open doors to selective therapies. Furthermore, studies on related compounds like 5-nitro-2'-deoxyuridine (B1199023) have shown that their metabolites can potently inhibit crucial enzymes involved in nucleotide synthesis, such as thymidylate synthetase. nih.gov A comprehensive investigation using proteomics, metabolomics, and genetic screening could uncover novel targets and provide a more detailed understanding of its mechanism of action.
| Target Class | Specific Example | Organism Type | Rationale |
|---|---|---|---|
| Nitroreductases | Pyruvate:ferredoxin oxidoreductase (PFOR) | Anaerobic Bacteria, Protozoa | Known to activate other nitro-heterocyclic drugs, leading to the formation of cytotoxic radicals. nih.gov |
| Nucleic Acid Synthesis | Thymidylate Synthetase | Bacteria, Protozoa, Cancer Cells | Metabolites of similar nitro-compounds inhibit this key enzyme in DNA synthesis. nih.gov |
| DNA and Associated Proteins | DNA strands, DNA repair enzymes | Broad Spectrum | Activated nitro-radicals can directly cause DNA strand breaks and adducts. nih.gov |
| Thiol-dependent Enzymes | Thioredoxin Reductase | Broad Spectrum | Reactive intermediates can deplete cellular antioxidant defenses and inactivate critical enzymes. nih.gov |
Advanced Drug Delivery System Design for Enhanced Bioavailability
A common challenge with nitro-aromatic compounds is their often-poor aqueous solubility, which can limit oral bioavailability and therapeutic efficacy. spectroscopyonline.com Advanced drug delivery systems (DDS) offer a promising solution to overcome these pharmacokinetic hurdles without altering the intrinsic activity of the molecule.
Future work should explore the formulation of this compound into various DDS platforms. Nanoparticle-based systems, such as solid lipid nanoparticles or polymeric nanoparticles, can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate its transport across biological membranes. imrpress.com Hydrogels represent another attractive option, offering the potential for controlled, sustained release of the drug at a specific site, which could be particularly advantageous for localized infections or tumors. nih.gov Furthermore, self-nano emulsifying drug delivery systems (SNEDDS) have proven effective for improving the oral bioavailability of other lipophilic compounds and could be adapted for this compound. spectroscopyonline.com These systems form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the fluids in the gut, thereby enhancing drug solubilization and absorption. spectroscopyonline.com Research in this area will focus on formulation development and in vitro/in vivo characterization of release kinetics and bioavailability, strictly avoiding clinical dosage specifics.
Exploration of Chemoresistance Mechanisms and Strategies to Overcome Them
The emergence of resistance is a major threat to the long-term effectiveness of any antimicrobial or anticancer agent. For nitro-heterocyclic drugs, resistance mechanisms are often linked to alterations in the drug's activation pathway. nih.gov A proactive exploration of potential resistance mechanisms to this compound is crucial for its sustained development.
Drawing parallels from 5-nitroimidazoles, resistance could arise from the downregulation or mutation of the specific nitroreductase enzymes required to activate the prodrug. nih.gov Without this initial reductive step, the compound remains in its inert, non-toxic form. Another potential mechanism involves the upregulation of cellular antioxidant systems or drug efflux pumps that can neutralize the reactive nitrogen species or actively remove the drug from the cell. Investigating these possibilities would involve generating resistant cell lines in the laboratory and using genomic and proteomic analyses to identify the underlying molecular changes. Strategies to circumvent resistance could include the design of analogs that are activated by a different set of reductases or the co-administration of agents that inhibit efflux pumps or key resistance-conferring enzymes.
Computational and Experimental Synergy in Lead Identification and Optimization
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, accelerating the hit-to-lead optimization process. nih.govnih.gov This synergy is particularly valuable for systematically exploring the chemical space around the this compound scaffold to identify derivatives with improved potency and selectivity.
Computational methods such as molecular docking can be used to predict how different analogs bind to putative target proteins, providing a rational basis for structural modifications. Quantitative Structure-Activity Relationship (QSAR) studies can correlate physicochemical properties with biological activity, helping to identify key features required for optimal performance. researchgate.net Furthermore, molecular dynamics simulations can offer insights into the dynamic behavior of the drug-target complex. nih.gov These in silico predictions can then guide the synthetic chemistry efforts, prioritizing the most promising candidates for synthesis and subsequent experimental validation. This iterative cycle of computational design, chemical synthesis, and biological testing creates an efficient feedback loop for lead optimization, saving significant time and resources. nih.gov
| Step | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| 1. Target Identification | Homology modeling of potential target enzymes. | Biochemical assays to confirm drug-target interaction. | Validate the biological target of the lead compound. |
| 2. Hit-to-Lead | Molecular docking and virtual screening of analog libraries. | Synthesis of a focused library of derivatives. | Identify initial structural modifications that improve activity. |
| 3. Lead Optimization | QSAR and free energy perturbation calculations. nih.gov | Iterative synthesis and in vitro testing of optimized analogs. | Refine the lead structure for maximal potency and selectivity. |
| 4. ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | In vitro cell-based assays (e.g., permeability, metabolic stability). | Select candidates with favorable drug-like properties. |
Potential for Combination Therapy with Established Agents (Mechanistic rationale only)
Combining therapeutic agents with complementary mechanisms of action is a well-established strategy to enhance efficacy and combat drug resistance. The unique mode of action of this compound, which relies on reductive activation to cause cellular damage, presents several rational opportunities for combination therapies.
In an antimicrobial context, the mechanistic rationale exists for combining it with agents that compromise the integrity of the bacterial cell wall or membrane, such as beta-lactams or polymyxins. By increasing cell permeability, these agents could facilitate greater intracellular accumulation of this compound, leading to a more potent effect. In a hypothetical anticancer setting, its DNA-damaging properties suggest a synergistic potential with inhibitors of DNA repair pathways, such as PARP (poly(ADP-ribose) polymerase) inhibitors. The damage inflicted by the activated nitro compound would be more difficult for the cancer cell to repair, potentially leading to synthetic lethality. Another rationale involves combining it with agents that increase oxidative stress within the target cell. This could overwhelm the cell's antioxidant defenses, making it more susceptible to the damage caused by the reactive nitrogen species generated from the nitro group reduction.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Nitro-2-thenoylhydrazide, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions under controlled conditions. Key factors include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve crystallinity .
- Purification : Recrystallization using ethanol or acetonitrile removes unreacted precursors. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Core techniques :
- NMR : Use - and -NMR to verify hydrazide protons (δ 9–11 ppm) and nitro group electron-withdrawing effects on aromatic protons .
- IR : Confirm N–H stretches (~3200 cm) and C=O stretches (~1650 cm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. How do reaction conditions influence the selectivity of this compound derivatives?
- Optimization strategies :
- Catalysts : Acidic (HCl) or basic (NaHCO) conditions direct nucleophilic substitution vs. oxidation pathways .
- pH control : Neutral pH minimizes nitro group reduction during hydrazide formation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?
- Analytical workflow :
Cross-validate techniques : Compare NMR-derived tautomeric forms with X-ray crystallography data to resolve structural ambiguities .
Computational modeling : Use DFT calculations to simulate NMR shifts and optimize crystal packing .
Dynamic effects : Account for solvent-induced conformational changes via variable-temperature NMR .
Q. What strategies enhance the biological activity of this compound derivatives in antimicrobial assays?
- Design principles :
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –Cl, –CF) at the phenyl ring to improve membrane penetration .
- Hybridization : Combine with thiadiazole or oxadiazole moieties to exploit synergistic mechanisms .
- SAR studies : Correlate logP values (HPLC-derived) with MIC values to optimize hydrophobicity .
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Stability analysis :
- Accelerated degradation studies : Use HPLC to track decomposition under UV light (40°C, 75% RH for 6 months) .
- Solvent selection : Store in anhydrous DMSO at –20°C to prevent hydrolysis; avoid protic solvents (e.g., MeOH) .
Q. What mechanistic insights explain contradictory reactivity in nitro group reduction vs. hydrazide oxidation?
- Reaction pathway analysis :
- Redox profiling : Use cyclic voltammetry to identify reduction potentials of nitro groups (–0.5 V to –1.2 V vs. Ag/AgCl) .
- Competing pathways : Hydrazide oxidation dominates under aerobic conditions, while nitro reduction requires H/Pd-C .
Methodological Resources
- Spectral libraries : NIST Chemistry WebBook for reference IR/NMR data .
- Safety protocols : Follow TCI America guidelines for handling nitro compounds (skin/eye protection, ventilation) .
- Data repositories : PubChem and ChemIDplus for structural analogs and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
